molecular formula C8H11NO2 B1266040 2-(4-Aminophenoxy)ethanol CAS No. 6421-88-1

2-(4-Aminophenoxy)ethanol

Cat. No. B1266040
CAS RN: 6421-88-1
M. Wt: 153.18 g/mol
InChI Key: SRCAKTIYISIAIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Aminophenoxy)ethanol and related compounds involves multiple steps. Zhang Wei-xing (2013) explored a new synthesis process using β-phenylethanol as a raw material, achieving a total yield of 66.4% and high purity (Zhang, 2013). Additionally, Carolyn B. Ibberson et al. (2023) developed a catalyst-free synthesis in an aqueous ethanol medium, highlighting the versatility of ethanol in facilitating such reactions (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenoxy)ethanol and its derivatives has been elucidated using various techniques like X-ray diffraction. For instance, I. M. Vezzosi et al. (1989) analyzed the structure of a related compound, revealing a polymeric structure with specific bonding geometries (Vezzosi et al., 1989).

Chemical Reactions and Properties

2-(4-Aminophenoxy)ethanol undergoes various chemical reactions, forming complexes and interacting with different substances. For example, its interaction with copper ions has been studied, showing the formation of complex structures (Vezzosi et al., 1989).

Physical Properties Analysis

The physical properties of 2-(4-Aminophenoxy)ethanol, such as solubility and molecular interactions, are crucial for its applications. M. Reis et al. (2006) investigated its extraction from aqueous solutions, providing insights into its solubility and interaction with solvents (Reis et al., 2006).

Chemical Properties Analysis

Understanding the chemical behavior of 2-(4-Aminophenoxy)ethanol is essential for its effective use. Research into its reactions with other compounds, such as its ability to form complexes, contributes to this understanding (Vezzosi et al., 1989).

Scientific Research Applications

Chemistry and Material Science

  • Summary of the Application : “2-(4-Aminophenoxy)ethanol” is used as a building block in the synthesis of m-aryloxy phenols . These compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions . These Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
  • Results or Outcomes : The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Pharmaceutical Research

  • Summary of the Application : Ethyl-2-(4-Aminophenoxy)acetate, a derivative of “2-(4-Aminophenoxy)ethanol”, is used as a precursor for dual hypoglycemic agents .
  • Methods of Application : The synthesis of Ethyl-2-(4-Aminophenoxy)acetate involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This reduction method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH 4 Cl/Fe to yield the target synthon as very pure crystals .
  • Results or Outcomes : The product was characterized by 1 HNMR, 13 CNMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Its structure was studied and approved by X-ray single crystal structure determination .

Industrial Applications

  • Summary of the Application : m-Aryloxy phenols, which can be synthesized from “2-(4-Aminophenoxy)ethanol”, have a wide range of applications in various industries . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring . The specific methods of application in industrial processes would depend on the type of product being manufactured.
  • Results or Outcomes : The use of m-aryloxy phenols in industrial applications has resulted in improved product performance, particularly in terms of thermal stability and flame resistance .

Analytical Chemistry

  • Summary of the Application : “2-(4-Aminophenoxy)ethanol” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
  • Methods of Application : The mobile phase for this HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes : This liquid chromatography method allows for the separation and analysis of “2-(4-Aminophenoxy)ethanol”, which can be useful in quality control and research applications .

Polymer Science

  • Summary of the Application : “2-(4-Aminophenoxy)ethanol” is used in the synthesis of novel polyimides based on 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone . These polyimides have potential applications in microelectronics, automobile, aerospace and other fields due to their good thermal stability, chemical resistance, excellent mechanical and electrical properties .
  • Methods of Application : The synthesis of these polyimides involves reacting a new aromatic diamine bearing ether and pendant 9(10H)-anthrone groups with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly(amic acid) (PAA) precursors and thermal or chemical imidization .
  • Results or Outcomes : The PAAs produced have moderate to high inherent viscosities of 0.91–1.53 dL/g . All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% .

Organic Synthesis

  • Summary of the Application : “2-(4-Aminophenoxy)ethanol” is used in the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . This compound has potential applications in various fields due to its unique chemical structure .
  • Methods of Application : The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and requires a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Results or Outcomes : The final product was obtained after a successful reaction .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-(4-aminophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCAKTIYISIAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31886-03-0
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31886-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20214425
Record name 2-(4-Aminophenoxy)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)ethanol

CAS RN

6421-88-1
Record name 4-(2-Hydroxyethoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6421-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)ethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Aminophenoxy)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenoxy)ethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-(4-nitro-phenoxy)-ethanol (1.0 g, 5.5 mmol), 10% palladium on carbon (110 mg), methanol (40 ml), and ethyl acetate (20 ml) was treated with hydrogen gas (50 psi) on a Parr shaker for 1 hour. The mixture was filtered through a pad of celite under suction and the filtrate was concentrated under reduced pressure to give 2-(4-amino-phenoxy)-ethanol (820 mg, 99% yield). 1H NMR (DMSO-d6) δ 3.61-3.64 (m, 2H, CH2), 3.80 (t, 2H, J=5.0 Hz CH2), 4.57 (br s, 2H, NH2), 4.74 (t, 1H, J=5.6 Hz, OH), 6.47 (d, 2H, J=8.7 Hz, Ar), 6.62 (d, 2H, J=8.8 Hz, Ar).
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1 g
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Synthesis routes and methods II

Procedure details

2-(4-Aminophenoxy)ethanol was prepared, using the method described in Example C3, by the reduction of 2-(4-nitrophenoxy)ethanol which was prepared by heating a mixture of 4-chloronitrobenzene, ethylene glycol and sodium carbonate in a sealed vessel (Beil. 6, II, 222).
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Synthesis routes and methods III

Procedure details

A suspension of 2-(4-nitrophenoxy)ethanol (Aldrich) (2 g, 10.9 mmol) and Pd/C (Aldrich, 10%, 0.2 g) in methanol (50 mL) was vigorously shaken in a Parr under atmosphere of H2 (50 psi) for 1 h. The mixture was filtered through a short pad of celite. The filtrate was concentrated to give 2-(4-amino-phenoxy)-ethanol as a light yellow solid (1.6 g, 96%).
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2 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Rai, DK Chand - Journal of Chemical Sciences, 2021 - Springer
A procedure for practical synthesis of CuNPs from CuSO 4 ·5H 2 O is established, under appropriate reaction conditions, using rice (Oryza sativa) as an economic source of reducing as …
Number of citations: 5 link.springer.com
KJ Han - Journal of the Korean Applied Science and Technology, 2014 - koreascience.kr
A novel fullerene derivative with photoresponsive azobenzene group was designed and synthesized, and its photoresponsive properties were reported. Starting from 4-nitrophenol, …
Number of citations: 0 koreascience.kr
A Manjula, M Nagarajan - Tetrahedron, 1997 - Elsevier
A simple and straightforward synthesis of a novel class of supramolecular hosts containing the Tröger's base moiety is reported. The cation binding properties of these macrocycles …
Number of citations: 42 www.sciencedirect.com
H Lee, DL Chen, JM Rothfuss, MJ Welch… - Nuclear medicine and …, 2012 - Elsevier
INTRODUCTION: Peroxisome proliferator-activated receptor gamma (PPARγ) transcriptionally modulates fat metabolism and also plays a role in pathological conditions such as cancer, …
Number of citations: 9 www.sciencedirect.com
DR Musto - 1981 - search.proquest.com
The oxidation of l-benzyl-l, 2, 3, 4-tetrahydroisoq'uinoline-1-carboxylic acids to isoquinaldic spirodlenelactones and the reaction of these with nucleophiles may provide an efficient route …
Number of citations: 3 search.proquest.com
A Artasensi, A Angeli, C Lammi, C Bollati… - Journal of Medicinal …, 2022 - ACS Publications
The management of patients with type 2 diabetes mellitus (T2DM) is shifting from cardio-centric to weight-centric or, even better, adipose-centric treatments. Considering the downsides …
Number of citations: 8 pubs.acs.org
L Wu, J Duan, Q Li, J Cao, W Liu, S Min - Acta Chimica Sinica, 2012 - sioc-journal.cn
The volatile components in tobacco leaves were extracted by simultaneous distillation and extraction (SDE), and analyzed by gas chromatography-mass spectrometry (GC-MS). The …
Number of citations: 3 sioc-journal.cn
Z Zhang, Q Ding, JJ Liu, J Zhang, N Jiang… - Bioorganic & medicinal …, 2014 - Elsevier
The field of small-molecule inhibitors of protein–protein interactions is rapidly advancing and the specific area of inhibitors of the p53/MDM2 interaction is a prime example. Several …
Number of citations: 58 www.sciencedirect.com
吴丽君, 段佳, 李倩倩, 曹金莉, 刘玮, 闵顺耕 - 化学学报, 2012 - sioc-journal.cn
采用同时蒸馏萃取法提取烟叶中的挥发性成分, 利用气相色谱-质谱联用仪(GC-MS) 分离测定, 通过谱库检索和匹配度定性结合色谱保留指数方法鉴定烟叶中挥发性成分, 并引入离子阱二级质谱…
Number of citations: 4 sioc-journal.cn

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